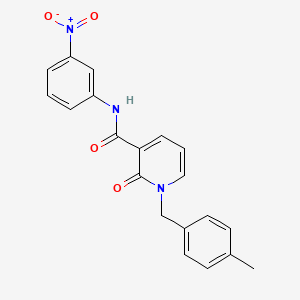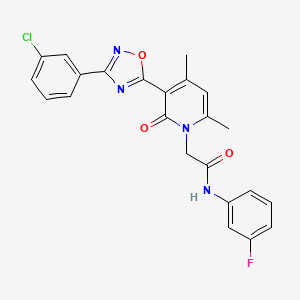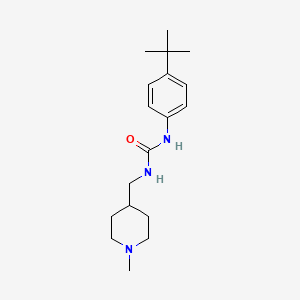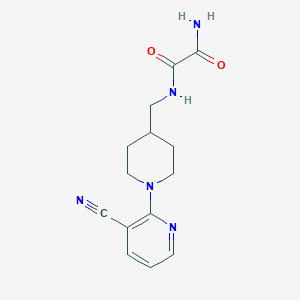
(E)-3-(2-chlorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-chlorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acrylamide, also known as CMAT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CMAT is a member of the acrylamide family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
Corrosion Inhibition : Acrylamide derivatives, like the one mentioned, have been studied for their corrosion inhibition properties. Baskar et al. (2014) investigated the use of photo-cross-linkable polymers, synthesized via click chemistry, for inhibiting mild steel corrosion in hydrochloric acid. These polymers demonstrated effective corrosion inhibition and were confirmed through various spectroscopic techniques and surface analysis (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Herbicidal Activity : Acrylamide compounds have been explored for their potential in herbicidal applications. Wang et al. (2004) synthesized a series of acrylamide derivatives showing promising herbicidal activities. These compounds were effective as herbicidal inhibitors of photosystem II electron transport in plants (Wang, Li, Li, & Huang, 2004).
Controlled Polymerization : The controlled polymerization of acrylamides has significant implications in materials science. Teodorescu and Matyjaszewski (2000) achieved controlled polymerization of acrylamides using atom transfer radical polymerization (ATRP), a method that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity (Teodorescu & Matyjaszewski, 2000).
Drug Delivery Applications : Acrylamide polymers have been investigated for their potential in drug delivery. Convertine et al. (2004) reported the controlled room-temperature RAFT polymerization of N-isopropylacrylamide, a thermoresponsive polymer widely investigated for drug delivery (Convertine, Ayres, Scales, Lowe, & McCormick, 2004).
Biocompatible Polymers : Research on (meth)acrylamides also focuses on creating biocompatible polymers. Chua et al. (2012) synthesized a library of (meth)acrylamido copolymers with improved solubility in water and alcohols, demonstrating potential as biocompatible polyethylene glycol (PEG) analogues (Chua, Roth, Duong, Davis, & Lowe, 2012).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2S/c1-19-15(8-9-20-11-15)10-17-14(18)7-6-12-4-2-3-5-13(12)16/h2-7H,8-11H2,1H3,(H,17,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSFWCGVCCLJFS-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CCSC1)CNC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2652533.png)


![2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![2-Methyl-1-(pyrido[2,3-d]pyrimidin-4-ylamino)-3-thiophen-3-ylpropan-2-ol](/img/structure/B2652543.png)
![Methyl 4-(3-methoxyphenyl)-6-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2652544.png)

![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2652550.png)

![1-[3-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2652552.png)
